trans-2-Penten-1-ol trans-2-Penten-1-ol trans-2-Penten-1-ol is an allyl alcohol. It is one of the volatile compounds found in olive oil, cashew apple juice and fermented cucumber brines. The rate constants and product ion distributions of its reaction with H3O+, NO+ and O2.+ ions have been studied using selected ion flow tube (SIFT).
2-penten-1-ol is a primary allylic alcohol that is 2-pentene in which a hydrogen at position 1 has been replaced by a hydroxy group. It has a role as a plant metabolite and a volatile oil component. It is a primary allylic alcohol and an alkenyl alcohol.
Brand Name: Vulcanchem
CAS No.: 1576-96-1
VCID: VC20945223
InChI: InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3+
SMILES: CCC=CCO
Molecular Formula: C5H10O
Molecular Weight: 86.13 g/mol

trans-2-Penten-1-ol

CAS No.: 1576-96-1

Cat. No.: VC20945223

Molecular Formula: C5H10O

Molecular Weight: 86.13 g/mol

* For research use only. Not for human or veterinary use.

trans-2-Penten-1-ol - 1576-96-1

Specification

CAS No. 1576-96-1
Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
IUPAC Name (E)-pent-2-en-1-ol
Standard InChI InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3+
Standard InChI Key BTSIZIIPFNVMHF-ONEGZZNKSA-N
Isomeric SMILES CC/C=C/CO
SMILES CCC=CCO
Canonical SMILES CCC=CCO

Introduction

Chemical Identity and Structure

trans-2-Penten-1-ol (CAS 1576-96-1) is an allylic alcohol with the molecular formula C₅H₁₀O and a molecular weight of 86.13 g/mol . Structurally, it features a hydroxyl group (-OH) at carbon-1 and a trans-configured carbon-carbon double bond between positions 2 and 3. This geometric isomer is distinguished from its cis counterpart (CAS 1576-95-0) by the spatial arrangement of the alkyl groups around the double bond .
The compound is known by several synonyms including (2E)-2-Penten-1-ol, (E)-Pent-2-en-1-ol, and trans-2-pentenol . Its IUPAC standard name is (E)-pent-2-en-1-ol, and it can be represented with the SMILES notation CC/C=C/CO and InChIKey BTSIZIIPFNVMHF-ONEGZZNKSA-N .

Physical and Chemical Properties

trans-2-Penten-1-ol exhibits distinctive physicochemical properties essential for understanding its behavior in various chemical processes and applications.

Basic Physical Properties

The compound exists as a liquid at standard temperature and pressure with a boiling point of 139-139.5°C . It has a refractive index (n²⁰/D) of 1.434 and a density of 0.847 g/mL at 25°C . Its flash point is 48°C (closed cup), characterizing it as a flammable liquid .

Thermodynamic Properties

Table 1 summarizes the key thermodynamic properties of trans-2-Penten-1-ol:

PropertyValueUnitSource
Boiling point410.14K
Critical temperature (Tc)579.75K
Fusion temperature (Tfus)201.85K
Critical pressure (Pc)4140.93kPa
Critical volume (Vc)0.315m³/kmol
Standard Gibbs free energy of formation (ΔfG°)-65.38kJ/mol
Standard enthalpy of formation gas (ΔfH° gas)-181.54kJ/mol
Standard enthalpy of fusion (ΔfusH°)13.00kJ/mol
Standard enthalpy of vaporization (ΔvapH°)43.36kJ/mol

Solubility and Partition Properties

The compound has a log P (octanol/water partition coefficient) of 0.945 , indicating moderate lipophilicity. Its log 10 water solubility (log 10WS) is -1.03 , suggesting limited water solubility, which is typical for compounds with both hydrophilic and hydrophobic moieties. The McGowan volume (McVol) is reported as 82.880 ml/mol .

Heat Capacity Data

The heat capacity of trans-2-Penten-1-ol in the gas phase varies with temperature as shown in Table 2:

Temperature (K)Cp,gas (J/mol×K)
410.14154.30
438.41162.28
466.68169.90
494.94177.18
523.21184.13
551.48190.77
579.75197.11
Source:

Natural Occurrence

trans-2-Penten-1-ol occurs naturally in various plant materials and food products. It has been identified as a volatile component in olive oil, fermented cucumber brines, and species of Brassica . This allylic alcohol contributes to the characteristic aroma profiles of these food products.
The presence of trans-2-Penten-1-ol in natural sources demonstrates its importance in food chemistry and flavor science. As part of the complex mixture of volatile compounds in foods, it plays a role in the sensory perception of these products. Research into its sensory properties and concentration thresholds continues to be relevant for food science applications.

Synthesis Methods

Several methods exist for the preparation of trans-2-Penten-1-ol, ranging from laboratory-scale procedures to industrial processes.

Laboratory Synthesis

In laboratory settings, trans-2-Penten-1-ol can be synthesized through the reduction of 2-pentenal using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions. The stereoselectivity of the reduction process is crucial for obtaining the trans isomer with high purity.
A documented multi-step synthesis from 2-Thiophenecarboxylic acid involves:

  • Initial reaction with reagents at -10°C for 1 hour using LiAlH₄ in diethyl ether

  • Subsequent treatment with lithium in various solvents at -20°C for 1.5 hours

Industrial Production

Industrial production of trans-2-Penten-1-ol typically employs the hydroformylation of butadiene followed by hydrogenation. This process involves:

  • Addition of a formyl group to butadiene to form 2-pentenal through hydroformylation

  • Subsequent reduction of 2-pentenal to trans-2-Penten-1-ol using hydrogen gas in the presence of a catalyst (commonly palladium on carbon, Pd/C)
    This method is preferred for large-scale production due to its scalability and relatively cost-effective starting materials.

Chemical Reactions and Applications

Oxidation Reactions

trans-2-Penten-1-ol readily undergoes oxidation to form trans-2-pentenal (CAS 764-39-6), a reaction that has significant importance in the fragrance and flavor industries. Various oxidizing agents can be employed for this transformation, each offering different advantages in terms of yield, selectivity, and reaction conditions.
Table 3 summarizes the oxidation reactions of trans-2-Penten-1-ol:

Reagent/ConditionsProductApproximate YieldNotes
Pyridinium chlorochromate (PCC)2-Pentenal~85%Mild conditions, avoids over-oxidation
KMnO₄ (acidic)2-Pentenal70-75%Requires precise pH control
CrO₃2-Pentenal60-65%Harsh conditions, lower selectivity
Source:

Applications in Organic Synthesis

As an allylic alcohol, trans-2-Penten-1-ol serves as a valuable intermediate in organic synthesis, particularly in:

  • Carbon-carbon bond-forming reactions where the allylic position can be functionalized

  • Stereoselective syntheses where the defined stereochemistry of the double bond can be leveraged

  • Preparation of more complex molecules containing unsaturated alcohol moieties

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